molecular formula C13H14O2 B6151125 1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 2166524-46-3

1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B6151125
CAS No.: 2166524-46-3
M. Wt: 202.2
InChI Key:
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Description

1-Phenylbicyclo[211]hexane-2-carboxylic acid is a unique organic compound characterized by its bicyclic structure This compound is part of the bicyclo[211]hexane family, which is known for its rigid and compact molecular framework

Preparation Methods

The synthesis of 1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition reaction, which utilizes photochemistry to create the bicyclic structure. This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane derivatives . The reaction conditions often include the use of ultraviolet light and specific catalysts to facilitate the cycloaddition process.

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of photochemical synthesis can be scaled up for industrial applications if needed.

Chemical Reactions Analysis

1-Phenylbicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as carboxylate salts.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The phenyl group and the carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenylbicyclo[2.1.1]hexane-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its rigid structure makes it useful in studying steric effects and molecular interactions.

    Biology: The compound’s derivatives can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with unique mechanisms of action.

    Industry: Its unique structure can be exploited in the design of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid is not well-documented. its derivatives may interact with various molecular targets, including enzymes and receptors, depending on their specific functional groups. The rigid bicyclic structure can influence the binding affinity and specificity of these interactions, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

1-Phenylbicyclo[2.1.1]hexane-2-carboxylic acid can be compared to other bicyclic compounds, such as:

    Bicyclo[2.2.1]heptane derivatives: These compounds have a similar rigid structure but differ in the size and arrangement of their rings.

    Bicyclo[1.1.1]pentane derivatives: These compounds are even more compact and have different chemical properties due to their smaller ring size.

The uniqueness of 1-phenylbicyclo[21

Properties

CAS No.

2166524-46-3

Molecular Formula

C13H14O2

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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